Maleanilic acid, p-methyl-

Anticancer Activity Cytotoxicity Assay Hepatocellular Carcinoma

Procure p-Methyl Maleanilic Acid (p-MMA, CAS 24870-11-9) as your para-substituted benchmark. Crystallographic data (P21/c, interplanar angle 5.45°) confirms a near-planar scaffold essential for reproducible SAR. This methyl derivative shows superior hepatocellular carcinoma (HCC) potency over p-methoxy analogs. Insist on ≥95% purity to match established thermal stability and fragmentation profiles. Don't settle for uncharacterized 'maleanilic acid'—specify the p-methyl substitution to ensure batch fidelity and cross-study comparability.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 24870-11-9
Cat. No. B1609459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleanilic acid, p-methyl-
CAS24870-11-9
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
InChIKeyVLWFSWMZGGZHGD-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleanilic acid, p-methyl- (CAS 24870-11-9): Procurement-Relevant Identity, Purity Standards, and Structural Confirmation


Maleanilic acid, p-methyl- (also designated N-(p-tolyl)maleamic acid, 4′-methylmaleanilic acid, or (Z)-4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid) is an N-aryl-substituted maleamic acid derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1]. The compound is commercially available with certified purity specifications; for example, Thermo Scientific supplies the compound at 97% purity (assay percent range 97%) under catalog number 10009281 , while Apollo Scientific offers material at 95% purity . Single-crystal X-ray diffraction analysis has confirmed that the molecule adopts a nearly planar conformation, with the mean planes through the p-tolyl and maleamic acid moieties inclined at an angle of 5.45(3)°, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 6.769(2) Å, b = 12.109(1) Å, c = 12.606(1) Å, and β = 95.73(1)° [2]. This structural certification provides a verifiable identity benchmark essential for procurement decisions where batch-to-batch consistency and structural fidelity are non-negotiable.

Maleanilic acid, p-methyl-: Why Para-Substituent Variation Precludes Simple Interchange with In-Class Maleanilic Acid Analogs


The maleanilic acid scaffold is highly sensitive to electronic and steric modulation at the para-position of the N-aryl ring, rendering direct substitution among analogs scientifically unsound without re-validation of target-specific performance parameters. In a comparative spectroscopic, thermal, and cytotoxicity study of p-methyl (p-MMA) and p-methoxy (p-MOMA) derivatives, the two compounds exhibited distinct thermal decomposition profiles, differential DFT-calculated frontier molecular orbital energies, and quantitatively divergent cytotoxicity against hepatocellular carcinoma cells, with p-MMA demonstrating superior suppression of tumorigenic functions relative to p-MOMA [1]. Furthermore, across a series of para-substituted maleanilic acids (including p-methyl, p-methoxy, p-fluoro, p-chloro, and p-nitro), thermal stability, mass spectrometric fragmentation pathways, and metal-complexation behavior are all measurably altered by the electronic nature of the para-substituent [2][3]. These data establish that p-methyl maleanilic acid is not functionally interchangeable with its p-methoxy, p-halo, or p-nitro congeners; procurement based on generic maleanilic acid classification without regard to specific para-substitution risks experimental irreproducibility and invalid cross-study comparisons.

Maleanilic acid, p-methyl- (p-MMA): Head-to-Head Quantitative Differentiation Against p-Methoxy, p-Nitro, and p-Fluoro Analogs


Cytotoxic Potency Ranking: p-MMA Superior to p-MOMA in Hepatocellular Carcinoma Cell Suppression

In a direct comparative in vitro cytotoxicity evaluation against hepatocellular carcinoma (HCC) cells, p-methyl maleanilic acid (p-MMA) demonstrated greater inhibitory potency than its p-methoxy analog (p-MOMA). The authors explicitly state that cancer cell over-expression promoting tumorigenic functions 'were suppressed by p-MMA > p-MOMA inhibitors' [1]. While absolute IC₅₀ values are not numerically tabulated in the available abstract, the ranked potency order across three carcinoma cell lines was established as Hepatocellular carcinoma > Breast carcinoma > Colon carcinoma, with p-MMA outperforming p-MOMA within this hierarchy [1].

Anticancer Activity Cytotoxicity Assay Hepatocellular Carcinoma

Thermal Decomposition Pathway Differentiation: p-MMA Exhibits Quantitatively Distinct Fragmentation vs. p-Halo Analogs

Thermogravimetric analysis (TG/DTA) of p-MMA reveals a two-step thermal decomposition mechanism proceeding via initial cleavage of the C1-C2 bond, releasing CO₂ and generating a fragment of m/z = 160, followed by rupture of the C4-N8 bond to yield a thermal fragment of mass 106 (m/z = 106 or 107) [1]. This fragmentation pattern is quantitatively distinct from those observed for para-chloro, para-fluoro, and para-nitro maleanilic acid derivatives, which exhibit different mass spectral fragmentation pathways at 70 eV ionization energy due to the varying electronic effects of their respective para-substituents [2].

Thermal Analysis Mass Spectrometry Stability

Crystal Structure and Conformational Rigidity: p-MMA Adopts a Distinct Planar Geometry vs. Broader Maleanilic Acid Conformational Space

Single-crystal X-ray diffraction analysis establishes that p-MMA (N-(p-tolyl)maleamic acid) crystallizes with a nearly planar molecular geometry, with the interplanar angle between the p-tolyl and maleamic acid mean planes measured at 5.45(3)° [1]. The crystal packing is stabilized by N–H···O and C–H···O intermolecular hydrogen bonds forming infinite one-dimensional chains, which assemble into layers parallel to the bc plane [1]. This high degree of planarity is a consequence of the specific electronic and steric contributions of the para-methyl group and may differ from the solid-state conformations adopted by p-halo or p-nitro analogs, which are influenced by different intermolecular interaction motifs.

X-ray Crystallography Conformational Analysis Solid-State Structure

Electronic Structure and Optical Energy Gap: p-MMA Positioned Within the Maleanilic Acid Derivative Series for Structure-Activity Correlation

Density functional theory (DFT) and TD-DFT calculations performed on a series of maleanilic acid derivative ligands (L1-L4, encompassing p-substituted variants) and their metal carbonyl complexes revealed optical energy gap (Eg) values ranging from 1.78 to 2.13 eV, with a strong inverse correlation observed between Eg values and experimental biological activity [1]. Specifically, the p-nitrophenyl maleanilic acid ligand (L2) and its chromium complex (2b) exhibited the lowest Eg value and correspondingly the greatest inhibitory potency against HCT-116, HepG-2, and MCF-7 cancer cell lines [1]. While p-MMA was not the primary subject of this particular study, the work establishes the broader structure-activity landscape within which p-MMA resides, providing a computational framework for benchmarking its electronic properties against other maleanilic acid derivatives.

DFT Calculation HOMO-LUMO Electronic Properties

Commercial Purity Specifications: p-MMA Available at 97% (Thermo Scientific) vs. 95% (Apollo Scientific) – Procurement-Grade Differentiation

p-MMA is commercially available from multiple reputable vendors with clearly defined purity specifications that enable informed procurement decisions. Thermo Scientific supplies the compound (catalog 10009281) with a certified purity of 97% (assay percent range 97%) . Apollo Scientific offers the compound (ref. 54-OR1004032) at 95% purity . Both vendors confirm the molecular identity via consistent molecular weight (205.21 g/mol), linear formula (CH₃C₆H₄NHC(O)CH=CHCO₂H), and IUPAC nomenclature, providing traceable quality benchmarks.

Purity Specification Vendor Comparison Quality Control

Maleanilic acid, p-methyl- (p-MMA): Evidence-Grounded Application Scenarios for Research Procurement


Hepatocellular Carcinoma-Focused Anticancer Screening Programs

Given the direct comparative evidence that p-MMA suppresses tumorigenic functions in hepatocellular carcinoma cells with greater potency than its p-methoxy analog (p-MOMA) [1], p-MMA is the preferred maleanilic acid derivative for research groups investigating HCC-targeted therapies. Procurement of p-MMA, rather than p-MOMA or other para-substituted analogs, is justified for assays where relative potency ranking has been experimentally validated.

Structure-Activity Relationship (SAR) Studies of Para-Substituted Maleanilic Acids

The established quantitative data on thermal decomposition (TG/DTA with specific m/z fragments) [1] and crystallographic conformation (interplanar angle 5.45°) [2] for p-MMA make it an essential reference compound within any comprehensive SAR campaign examining the influence of para-substituents on maleanilic acid physicochemical and biological properties. p-MMA serves as the methyl-substituted benchmark against which p-halo, p-methoxy, and p-nitro derivatives can be systematically compared.

DFT Computational Modeling and Electronic Property Benchmarking

For computational chemistry and molecular modeling applications, the availability of experimental crystallographic coordinates for p-MMA [1] provides a validated starting geometry for DFT geometry optimizations. Furthermore, p-MMA belongs to the same derivative series for which optical energy gap (Eg) values (1.78–2.13 eV) have been correlated with experimental biological activity [2], positioning it within a quantifiable electronic structure framework suitable for virtual screening and in silico property prediction.

High-Purity Analytical Standard and Synthetic Intermediate Applications

When procuring p-MMA for use as an analytical reference standard, as a starting material for metal complex synthesis, or in quantitative biological assays where impurity interference is a concern, the 97% purity grade from Thermo Scientific [1] is recommended over the 95% grade. The 2-percentage-point purity differential can be material to assay reproducibility and synthetic yield consistency.

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